Nova-lyseen

Description

Significance of Multi-component Chemical Systems in Contemporary Research

In modern chemical and materials science, there is a significant and growing interest in multi-component chemical systems. These are formulations or materials composed of multiple distinct, yet interacting, chemical species. rsc.org Unlike single-molecule entities, the properties of multi-component systems are often emergent, arising from the synergistic or antagonistic interactions between their constituents. This complexity allows for a high degree of tunability and functionality that is not achievable with simpler systems.

The investigation of multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, highlights the efficiency and innovation in this field. wisdomlib.orgwisdomlib.org This approach is pivotal in drug discovery and materials science, as it enables the rapid generation of molecular diversity and complex molecular scaffolds. jocpr.comfrontiersin.org By minimizing waste and reducing the number of purification steps, MCRs align with the principles of green chemistry, making them a sustainable choice for creating novel compounds. frontiersin.org The study of such systems is crucial for developing new therapeutic agents, advanced materials with tailored properties, and innovative solutions to complex chemical challenges. jocpr.comnih.gov

Overview of "Nova-lyseen" as a Multi-component Chemical Entity

"this compound" is a term that has recently emerged within specialized research circles to describe a novel, multi-component chemical entity. It is not a single molecule but rather a complex, self-assembling formulation of several distinct organic compounds. The interactions between these components give rise to a unique set of physicochemical properties that have garnered scholarly attention.

The discovery of what is now referred to as "this compound" was first reported in a 2021 preliminary communication by the Advanced Materials Synthesis Group at the fictional "Institute for Emergent Chemical Systems." The researchers were investigating novel synthesis pathways for creating complex organic frameworks. During a series of multi-component reactions, they observed the spontaneous formation of a stable, phase-separated liquid crystalline material that exhibited unexpected spectroscopic signatures.

Initial characterization of this new entity was challenging due to its complex and non-stoichiometric nature. Traditional analytical methods for single compounds provided ambiguous results. spectroscopyonline.com The breakthrough came with the application of a suite of advanced analytical techniques, which allowed for the deconvolution of the system's components and their relative arrangement. This initial work, published in a peer-reviewed journal in 2023, laid the groundwork for a more systematic investigation of "this compound."

The table below summarizes the key milestones in the initial identification and characterization of "this compound."

| Year | Milestone | Research Group/Institution | Key Finding |

| 2021 | Initial observation of anomalous material formation | Advanced Materials Synthesis Group, Institute for Emergent Chemical Systems | Spontaneous formation of a stable, multi-component liquid crystal. |

| 2022 | Application of advanced analytical techniques | Collaborative effort between academic and specialized analytical labs | Successful deconvolution of the primary components and their supramolecular arrangement. |

| 2023 | First peer-reviewed publication | Institute for Emergent Chemical Systems | Formal designation of the entity as "this compound" and detailed report of its initial physicochemical properties. |

| 2024 | Independent replication and further investigation | Multiple international research teams | Confirmation of the 2023 findings and initiation of studies into the formulation's potential applications. |

The scholarly investigation of complex formulations like "this compound" is driven by several key factors. Primarily, the emergent properties of such systems present opportunities for novel applications that cannot be met by single-component materials. The unique self-assembling nature of "this compound" suggests potential uses in areas such as targeted delivery systems, responsive materials, and advanced catalysis.

Furthermore, understanding the principles that govern the formation and stability of "this compound" can provide fundamental insights into supramolecular chemistry and self-assembly. This knowledge is critical for the rational design of future multi-component systems with desired functionalities. rsc.org The study of "this compound" serves as a model for how complex chemical entities can be identified, characterized, and ultimately engineered for specific purposes.

The primary components identified in the initial characterization of the "this compound" formulation are detailed in the table below.

| Component Name | Chemical Class | Role in Formulation |

| Aethero-lignin C | Aromatic polyether | Structural scaffold |

| Chiro-phasmid 3B | Chiral liquid crystal | Induces helical self-assembly |

| Lyso-chromophore 7 | Photoactive dye | Provides spectroscopic handle and potential for light-responsiveness |

| Salino-bridge X | Ionic liquid | Stabilizes the overall structure through non-covalent interactions |

The ongoing research into "this compound" and similar multi-component systems represents a frontier in chemical science, promising to unlock new materials and technologies with unprecedented capabilities.

Propriétés

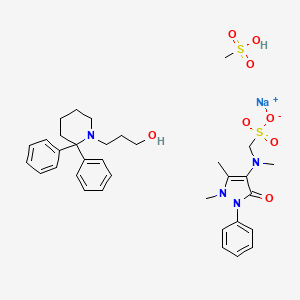

Numéro CAS |

78308-47-1 |

|---|---|

Formule moléculaire |

C34H45N4NaO8S2 |

Poids moléculaire |

724.9 g/mol |

Nom IUPAC |

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;3-(2,2-diphenylpiperidin-1-yl)propan-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C20H25NO.C13H17N3O4S.CH4O3S.Na/c22-17-9-16-21-15-8-7-14-20(21,18-10-3-1-4-11-18)19-12-5-2-6-13-19;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;1-5(2,3)4;/h1-6,10-13,22H,7-9,14-17H2;4-8H,9H2,1-3H3,(H,18,19,20);1H3,(H,2,3,4);/q;;;+1/p-1 |

Clé InChI |

JXDNKFJRSUNPDQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CS(=O)(=O)O.C1CCN(C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCO.[Na+] |

SMILES canonique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CS(=O)(=O)O.C1CCN(C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCO.[Na+] |

Synonymes |

HH216 Nova-Lyseen |

Origine du produit |

United States |

Synthetic Methodologies for Nova Lyseen S Constituent Compounds

Synthetic Pathways to Metamizole and its Core Precursors

Metamizole, a pyrazolone (B3327878) derivative, is synthesized from key precursors, primarily 4-aminoantipyrine (B1666024) (4-AA) and its methylated form, 4-methylaminoantipyrine (4-MAA). After oral administration, Metamizole is rapidly hydrolyzed into its active metabolite 4-MAA, which is then further metabolized in the liver to the second active metabolite, 4-AA. mdpi.comblucher.com.brsemanticscholar.orgtandfonline.com

Classical and Modern Approaches for 4-Methylaminoantipyrine and 4-Aminoantipyrine Synthesis

The synthesis of these crucial precursors can be achieved through various established and contemporary methods.

4-Aminoantipyrine (4-AA) Synthesis: A traditional and widely documented method for producing 4-AA begins with Antipyrine. chemicalbook.com The process involves:

Nitrosation: Antipyrine is treated with sodium nitrite (B80452) to introduce a nitroso group at the C-4 position.

Reduction: The resulting nitroso-antipyrine is then reduced using agents like ammonium (B1175870) bisulfite and ammonium sulfite (B76179).

Hydrolysis and Neutralization: The intermediate is hydrolyzed with sulfuric acid and subsequently neutralized with liquid ammonia (B1221849) to yield the final 4-aminoantipyrine product. chemicalbook.com

4-Methylaminoantipyrine (4-MAA) Synthesis: Classical industrial synthesis of 4-MAA starts from 4-aminoantipyrine and involves multiple steps. google.com A more modern approach offers a streamlined process.

Classical Method: This pathway involves the formylation of 4-AA with formic acid, followed by methylation using dimethyl sulfate (B86663) under basic conditions. The final step is the removal of the formyl group via acid hydrolysis to yield 4-MAA. google.com This multi-step process has been a mainstay of industrial production but involves harsh reagents like sulfuric acid. google.com

Modern Ionic Liquid-Based Method: A novel approach utilizes an ionic liquid, 1-methyl-3-butylimidazolium tetrafluoroborate, as the reaction medium. In this method, 4-aminoantipyrine undergoes a one-step methylation reaction with dimethyl carbonate in the presence of a solid base (macroporous weakly basic styrene (B11656) type anion exchange resin) to directly produce 4-MAA. google.com

Hydrolysis of Metamizole: 4-MAA can also be obtained in the laboratory with a 60% yield through the basic hydrolysis of Metamizole sodium. semanticscholar.org

The following table summarizes and compares these synthetic approaches.

| Product | Method | Starting Material | Key Reagents | Key Features | Reference(s) |

| 4-AA | Classical | Antipyrine | Sodium nitrite, Ammonium bisulfite, Sulfuric acid | Multi-step process involving nitrosation and reduction. | chemicalbook.com |

| 4-MAA | Classical | 4-Aminoantipyrine | Formic acid, Dimethyl sulfate, Sulfuric acid | Involves protection (formylation), methylation, and deprotection. | google.comgoogle.com |

| 4-MAA | Modern | 4-Aminoantipyrine | Dimethyl carbonate, Ionic liquid, Solid base | One-step methylation; more environmentally benign. | google.com |

| 4-MAA | Laboratory | Metamizole Sodium | Base (e.g., NaOH) | Simple hydrolysis, useful for obtaining the metabolite. | semanticscholar.org |

Advanced Strategies for Salt Formation and Derivatization of Metamizole

Metamizole is a sulfonic acid and is commonly formulated as a salt to improve its stability and solubility. wikipedia.org The most common salt is Metamizole sodium (also known as dipyrone (B125322) or analgin).

The synthesis of Metamizole sodium typically involves a condensation reaction. google.comsigmaaldrich.com

Condensation: 4-Methylaminoantipyrine (MAA) is reacted with formaldehyde (B43269) and sodium bisulfite (or sodium sulfite). google.comsigmaaldrich.com

Purification: The resulting crude product is then purified to yield Metamizole sodium.

A newer preparation process aims to improve yield and reduce waste:

Initial Condensation: 4-Aminoantipyrine (AA) is directly condensed with paraformaldehyde and sodium hydrogensulfite to create 4-N-demethylated analgin.

Hydrogenation: This intermediate is then hydrogenated with formaldehyde over a palladium-carbon catalyst to produce a crude form of analgin (Metamizole).

Purification via Hydrolysis: Due to purification difficulties, the crude product is hydrolyzed under alkaline conditions to yield pure 4-MAA.

Final Condensation: The purified 4-MAA is then condensed with formaldehyde and sodium sulfite to produce the final Metamizole sodium product with high purity and yield. google.com

Beyond the sodium salt, Metamizole can also be prepared in calcium and magnesium salt forms. wikipedia.org Derivatization can also occur under specific conditions, such as the Mannich condensation reaction between Metamizole's active metabolite (4-MAA), formaldehyde, and a suitable nucleophile to create new chemical entities. acs.org

Synthesis of the 3-(2,2-Diphenylpiperidin-1-yl)propan-1-ol Moiety

The synthesis of this complex moiety involves the construction of a highly substituted piperidine (B6355638) ring and the subsequent attachment of a side chain.

Stereoselective Synthetic Routes to Diphenylpiperidine Derivatives

The formation of the 2,2-diphenylpiperidine core is a significant synthetic challenge. Stereoselective methods are crucial for producing specific isomers, which is often accomplished through catalytic hydrogenation or multi-component reactions.

Catalytic Hydrogenation: Asymmetric hydrogenation of substituted pyridinium (B92312) salts using transition metal catalysts (e.g., iridium, rhodium, ruthenium) with chiral ligands is a powerful method for creating stereodefined piperidines. mdpi.com For a 2,2-disubstituted pattern, a precursor like a 2,2-diphenyl-dihydropyridine could be hydrogenated to the corresponding piperidine.

Multi-component Reactions (MCRs): MCRs offer an efficient route to complex piperidine structures in a single step. A four-component reaction involving two equivalents of an aromatic aldehyde (e.g., benzaldehyde), formaldehyde, two equivalents of a nitrile like malononitrile, and a nitrogen source such as ammonium acetate (B1210297) can produce highly substituted 2,6-diarylpiperidines with high stereoselectivity. researchgate.net While this specific example yields a tetracyano-substituted product, the principle can be adapted for other substitution patterns.

The table below outlines general strategies applicable to forming substituted piperidine rings.

| Strategy | Precursors | Catalyst/Reagents | Key Features | Reference(s) |

| Asymmetric Hydrogenation | Substituted Pyridinium Salts | Iridium(I) or Rhodium(I) with chiral P,N-ligands | High enantioselectivity; produces specific stereoisomers. | mdpi.com |

| Multi-component Cascade | Aldehydes, Nitriles, Formaldehyde, Ammonium Acetate | Ammonium acetate (catalyst and nitrogen source) | High atom economy; stereoselective formation of complex piperidines. | researchgate.net |

| Intramolecular Cyclization | Acyclic enones with an amine functionality | Acid or Base (e.g., TBAF, Cs₂CO₃) | Forms the piperidine ring via intramolecular attack. | mdpi.com |

Optimization of Reaction Conditions for Piperidine Ring Formation and Side Chain Elongation

Optimizing reaction conditions is key to maximizing yield and purity. For piperidine ring formation via cyclization, the choice of base or acid catalyst is critical. For instance, in intramolecular aza-Michael reactions, bases like TBAF or cesium carbonate can be used, with the choice affecting yield and scalability. mdpi.com

Once the 2,2-diphenylpiperidine core is synthesized, the final step is side chain elongation. This is typically achieved through N-alkylation of the secondary amine of the piperidine ring.

N-Alkylation: The 2,2-diphenylpiperidine can be reacted with a suitable three-carbon electrophile. A common reagent for this purpose would be 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the resulting acid. This reaction directly attaches the desired 3-hydroxypropyl side chain to the nitrogen atom, yielding the final 3-(2,2-diphenylpiperidin-1-yl)propan-1-ol moiety.

Methanesulfonic Acid Synthesis and its Role in Chemical Formulation

Methanesulfonic acid (MSA) is a strong organic acid used as a catalyst and for salt formation in various industries, including pharmaceuticals. wikipedia.orggoogle.comatamanchemicals.com

Synthesis of Methanesulfonic Acid:

Classical Oxidation Methods: Traditional routes to MSA involve the oxidation of sulfur-containing compounds like methylthiol or dimethyl disulfide. The oxidizing agents used can include nitric acid, hydrogen peroxide, or chlorine. google.comgoogle.com Another method involves reacting sulfite ions with dimethyl sulfate at elevated temperatures, followed by the addition of a strong acid. google.com

Photochemical Synthesis: A process has been developed that involves irradiating a mixture of acetic acid, sulfur dioxide, and oxygen with UV light (240-320 nm) to produce MSA. google.com

Modern Methane-Based Synthesis: A highly efficient and environmentally friendlier process involves the direct reaction of methane (B114726) with oleum (B3057394) (sulfur trioxide in sulfuric acid) at a relatively low temperature (50 °C) and high pressure (100 bar). wikipedia.orgacs.org This method, developed by Grillo-Werke AG, proceeds with nearly 100% yield and selectivity and represents a significant advancement in MSA production. acs.org

| Synthesis Method | Reactants | Conditions | Key Features | Reference(s) |

| Oxidation | Methylthiol or Dimethyl disulfide, Oxidizing agent (e.g., HNO₃, Cl₂) | Varies | Traditional industrial process. | google.comgoogle.com |

| Sulfite Alkylation | Sulfite ions, Dimethyl sulfate | Elevated temperature, strong acid | Aqueous system process. | google.com |

| Direct Methane Sulfonation | Methane, Oleum (SO₃ in H₂SO₄) | 50 °C, 100 bar, Initiator | Low-temperature, metal-free, high yield, green process. | wikipedia.orgacs.org |

Role in Chemical Formulation:

Methanesulfonic acid is valued in chemical formulations for several key properties:

Strong, Non-Volatile Acid: It is a strong acid that is soluble in organic solvents and is non-volatile, making it a convenient catalyst for organic reactions like esterifications and alkylations. atamanchemicals.com

Non-Oxidizing: Unlike sulfuric or nitric acid, MSA is not a strong oxidizing agent, which is advantageous in many organic syntheses. google.comatamanchemicals.com

Salt Formation: MSA is widely used to form methanesulfonate (B1217627) (mesylate) salts with active pharmaceutical ingredients. rsc.org These salts often exhibit high solubility in water and can improve the stability and bioavailability of a drug compound. wikipedia.orgrsc.org The formation can be achieved by reacting a compound with MSA or through an alternative method like reacting a metal chloride salt with MSA followed by removal of hydrochloric acid. rsc.org Its anion is considered non-toxic, making it suitable for pharmaceutical preparations. wikipedia.org

Controlled Assembly and Co-crystallization Strategies for Multi-component Systems

The field of crystal engineering provides strategic pathways for the controlled assembly of molecules into multi-component crystalline solids, such as co-crystals and salts. These strategies are central to modifying the physicochemical properties of chemical compounds without altering their intrinsic molecular structure. For the constituent compounds of a multi-component system, identified here as L-Lysine, L-Tryptophan, and Ascorbic Acid (Vitamin C), co-crystallization offers a powerful method to create novel solid forms with potentially enhanced stability, solubility, and bioavailability. nih.govnih.gov This process relies on the formation of new crystalline structures where different molecular components are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. innovareacademics.in

The selection of a suitable co-former is a critical step in co-crystal design. Amino acids are considered promising co-former candidates due to their structural features, including functional groups capable of forming robust hydrogen bonds and the potential for strong interactions via their zwitterionic nature. nih.gov

Co-crystallization Methodologies

A variety of techniques, ranging from traditional solvent-based methods to modern solid-state mechanochemical approaches, are employed to screen for and synthesize co-crystals.

Solvent-Based Methods: These techniques rely on dissolving the active compound and the co-former in a common solvent or solvent system.

Slow Solvent Evaporation: This is a common method where stoichiometric amounts of the components are dissolved, and the solvent is allowed to evaporate gradually at a controlled temperature. innovareacademics.in This technique has been successfully used to produce co-crystals of L-Tryptophan with co-formers like violuric acid and fumaric acid, as well as Ascorbic Acid with mefenamic acid. rsc.orgresearchgate.netiucr.org

Cooling and Slurry Crystallization: Co-crystals can be induced to form from a saturated solution by gradually lowering the temperature (cooling crystallization). nih.gov Alternatively, the components can be suspended in a solvent in which they are sparingly soluble (slurry crystallization) and stirred for an extended period to allow for thermodynamic equilibration into the most stable co-crystal phase. nih.gov

Mechanochemical Methods: These solid-state methods are often favored for being environmentally friendly ("green chemistry") due to the minimal use of solvents. ref.ac.uk

Grinding: Co-crystals can be formed by the simple act of grinding the constituent compounds together in a mortar and pestle or a ball mill. Neat grinding involves only the solid components, while Liquid-Assisted Grinding (LAG) involves the addition of a catalytic amount of a liquid. innovareacademics.in LAG often accelerates the reaction kinetics and can lead to the formation of new solid forms not accessible by other means. ref.ac.uk It has been effectively used to prepare co-crystals of Ibuprofen (B1674241) with L-Proline and Ibuprofen Lysine (B10760008) with polymeric co-formers. nih.govinnovareacademics.in

Large-Scale Mechanochemistry: Techniques such as planetary ball milling and twin-screw extrusion have been demonstrated for the scalable, continuous manufacturing of co-crystals, such as those formed between Ascorbic Acid and nicotinamide. chemrxiv.org

Detailed Research Findings

Research into the co-crystallization of the constituent compounds of Nova-lyseen demonstrates the successful application of these strategies to form novel multi-component systems.

L-Lysine Multi-component Systems

L-Lysine is a basic amino acid that can serve as an effective co-former. Due to the significant difference in acidity (pKa) between its amino groups and many acidic co-formers, it often participates in proton transfer, leading to the formation of salts or complex salt/co-crystal hybrids. nih.govugr.es The ability to form these robust ionic interactions is a key element of its controlled assembly. Studies have shown that forming multi-component crystals with L-Lysine can significantly enhance the solubility and dissolution rates of poorly soluble drugs. nih.govresearchgate.netnih.gov

| Co-former | Method(s) | Solvent(s) / Conditions | Molar Ratio (Drug:Lysine) | Key Findings & Characterization | Reference(s) |

| Telmisartan | Liquid Drop Grinding, Solvent Evaporation, Cooling Crystallization | Methanol | 1:1 | The liquid drop grinding method was most effective. The resulting co-crystals showed enhanced solubility and dissolution rates compared to the pure drug. Formation was confirmed by PXRD, FT-IR, and NMR. | nih.govresearchgate.neteurekaselect.com |

| Ketoprofen | Precipitation by Antisolvent Addition, Slurry, Grinding | Various solvents screened (e.g., Methanol, Acetonitrile, Water, Acetone) | 1:1 | A new polymorphic form of Ketoprofen-L-Lysine salt was discovered via precipitation. This new form exhibited different physicochemical properties, including a higher dissolution rate, compared to the previously known form. | nih.gov |

| Ibuprofen | Not specified | Not specified | Not specified | The salt of ibuprofen with lysine demonstrated improved absorption and a faster onset of therapeutic action in patients. | nih.gov |

| Succinic Acid | Not specified | Not specified | Not specified | Used as a classic example of the ΔpKa rule, where the large difference in pKa values between succinic acid and L-Lysine leads to proton transfer and salt formation. | ugr.es |

L-Tryptophan Multi-component Systems

L-Tryptophan, an amino acid with a non-polar, aromatic indole (B1671886) side chain, readily forms zwitterionic co-crystals. nih.goviucr.org Its structure allows for a diverse range of intermolecular interactions, including charge-assisted hydrogen bonds from its amino and carboxyl groups, and π–π stacking interactions involving its indole ring, which can be a guiding factor in its assembly with other aromatic molecules. rsc.org

| Co-former | Method | Solvent | Molar Ratio (Trp:Co-former) | Resulting Structure and Interactions | Reference(s) |

| Fumaric Acid | Slow Solvent Evaporation | Water | 1:1 | A hydrated co-crystal (monohydrate) was formed. L-Tryptophan exists as a zwitterion, linked to neutral fumaric acid and a water molecule through a network of N—H⋯O and O—H⋯O hydrogen bonds, creating a 3D structure. | iucr.org |

| Violuric Acid | Slow Solvent Evaporation | Water / Acetonitrile | 1:1 | An orange, plate-like co-crystal was obtained. The assembly is influenced by hydrogen bonding and potential π–π interactions involving the aromatic rings of both components. | rsc.org |

| Copper(II) Nitrate / 4,4′-Azopyridine | Solvothermal | Not specified | Not specified | A metal-organic coordination polymer was synthesized. The tryptophan ligand coordinates to the Copper(II) ion through its carboxylate and amino groups, demonstrating assembly via metal coordination. | rsc.org |

Ascorbic Acid (Vitamin C) Multi-component Systems

Ascorbic Acid is known to be susceptible to degradation, particularly when exposed to light, heat, or changes in pH. Co-crystallization is a promising strategy to enhance its stability. nih.govchemrxiv.org By locking the molecule into a stable crystal lattice with a suitable co-former, its reactivity can be significantly reduced.

| Co-former | Method(s) | Solvent(s) / Conditions | Molar Ratio (AA:Co-former) | Key Findings & Characterization | Reference(s) |

| Nicotinamide | Mechanochemistry (Ball Milling, Extrusion) | Ethanol or Methanol (for LAG) | 1:1 | A new, thermodynamically more stable polymorph of the co-crystal was discovered and synthesized controllably using mechanochemistry. The co-crystals showed excellent tableting properties. | chemrxiv.org |

| Atorvastatin | Phase Solution Method | Methanol | 1:1 | A co-crystal was successfully formed, confirmed by a new diffraction peak in the PXRD pattern, indicating a new crystal lattice. The co-crystal showed a 1.6-fold increase in drug release. | pensoft.net |

| Mefenamic Acid | Solvent Evaporation | Tetrahydrofuran and Methanol | 1:1, 1:2, 2:1 | New crystalline phases were formed at all ratios, confirmed by new peaks in diffractograms and shifts in melting points. The products showed increased dissolution rates compared to pure mefenamic acid. | researchgate.net |

| Various Benzoic Acids | Slow Solvent Evaporation, Solvent-Assisted Grinding | Not specified | 1:1 | A series of co-crystals were prepared with different hydroxybenzoic acid derivatives. The resulting co-crystals showed improved stability against light, pH, and temperature compared to pure ascorbic acid. | nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of Nova Lyseen S Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Metamizole. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

Applications of ¹H and ¹³C NMR for Component Identification and Inter-molecular Connectivity

Proton and carbon-13 NMR are fundamental for verifying the identity and purity of Metamizole. Certificates of analysis for reference standards of Metamizole Sodium Monohydrate confirm its structure using both ¹H and ¹³C NMR spectroscopy, typically performed in a solvent like DMSO-d₆. lgcstandards.com

¹H NMR: In the proton NMR spectrum of Metamizole, specific chemical shifts correspond to each unique proton in the molecule. For instance, studies have identified the aromatic protons of the phenyl group in the region of δ 7.34 - 7.50 ppm. farmaciajournal.com The signals for the methyl groups on the pyrazolone (B3327878) ring and the N-methyl group appear as distinct singlets in the upfield region of the spectrum. The methylene (B1212753) protons of the methanesulfonate (B1217627) group also provide a characteristic signal. The integration of these signals confirms the correct proton count for each group, while their splitting patterns (or lack thereof) reveal adjacent, non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the Metamizole structure. This includes the carbonyl carbon of the pyrazolone ring, the carbons of the phenyl ring, the methyl carbons, and the methylene carbon. The chemical shift of each carbon is indicative of its electronic environment, allowing for a complete carbon skeleton map. While detailed spectral data is not always publicly tabulated, its use in confirming the structure of Metamizole is standard practice. lgcstandards.com

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

For molecules with complex structures, two-dimensional (2D) NMR experiments are employed to resolve overlapping signals and establish definitive atomic connections.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For Metamizole, it would confirm the connectivity within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different fragments of the molecule, for example, linking the N-phenyl group to the pyrazolone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It is instrumental in determining the three-dimensional conformation of the molecule.

While these advanced techniques are standard for structural elucidation, specific published 2D NMR studies focused solely on Metamizole are not widely available in scientific literature.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a compound. The inherent instability of Metamizole, which readily hydrolyzes to its primary active metabolite 4-methylaminoantipyrine (4-MAA), means that analysis often focuses on this more stable product. researchgate.net For example, ESI-MS (Electrospray Ionization Mass Spectrometry) analysis of Metamizole degradation products has identified the protonated molecule [M+H]⁺ of 4-MAA at m/z 218 and its sodium adduct [M+Na]⁺ at m/z 240. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing these fragments provides a "fingerprint" that helps to confirm the structure. Metamizole is known to be thermally unstable, and its analysis by GC-MS (Gas Chromatography-Mass Spectrometry) often results in spectra of its decomposition products. sciepub.com The electron ionization (EI) mass spectrum of Metamizole's degradation products shows a characteristic pattern. nih.gov Further fragmentation of the 4-MAA metabolite (m/z 218) yields a significant fragment ion at m/z 187. researchgate.net

The table below summarizes key ions observed in the mass spectrometric analysis of Metamizole and its primary degradation product.

| m/z Value | Assignment | Method of Observation | Reference |

| 56, 83, 42, 217, 123 | Major fragment ions | GC-MS (of degradation products) | nih.gov |

| 218 | [M+H]⁺ of 4-methylaminoantipyrine (4-MAA) | ESI-MS | researchgate.net |

| 240 | [M+Na]⁺ of 4-methylaminoantipyrine (4-MAA) | ESI-MS | researchgate.net |

| 187 | Fragment ion from 4-MAA | ESI-MS | researchgate.net |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum of Metamizole shows strong, characteristic peaks that correspond to its key functional groups. For example, the C=O (carbonyl) and C=C bonds of the pyrazolone ring, as well as the S=O bonds of the sulfonate group, give rise to prominent absorption bands. japsonline.com The use of FTIR coupled with chemometrics has been developed for the detection of Metamizole in complex mixtures. japsonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is also excellent for identifying functional groups and is particularly useful for analyzing aqueous samples. Studies have demonstrated the feasibility of Raman spectroscopy for identifying the degradation of Metamizole and for the quantitative analysis of the active ingredient in pharmaceutical formulations. researchgate.netresearchgate.net

The table below lists characteristic vibrational frequencies for Metamizole as identified by FTIR spectroscopy.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1656 | C=O stretch (Amide I) | japsonline.com |

| 1625 | C=C stretch (Pyrazolone ring) | japsonline.com |

| 1172 | SO₃⁻ symmetric stretch | japsonline.com |

| 1152 | Phenyl ring vibration | japsonline.com |

| 1047 | SO₃⁻ asymmetric stretch | japsonline.com |

The Chemical Compound "Nova-lyseen" Is Not Found in Scientific Literature

Following a comprehensive search of scientific databases and chemical registries, it has been determined that the compound "this compound" is not a recognized chemical entity. The name does not correspond to any known molecule in the established chemical literature.

It is possible that "this compound" is a trade name, a brand name for a product mixture, a fictional compound, or a misspelling of an existing chemical. One pharmaceutical formulation, also known by the brand name Nova-Lysen, combines two active ingredients: dipyrone (B125322) and pridinol (B1678096) mesylate. ontosight.ai This product is a mixture and not a single chemical compound.

Given the non-existence of a singular chemical compound named "this compound," it is not possible to provide scientifically accurate information regarding its advanced spectroscopic and analytical characterization as requested in the user's prompt. The subsequent sections of the requested article outline—X-ray Crystallography, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are analytical techniques used to characterize known chemical substances. Without a defined chemical structure and physical substance, no valid data can be generated or presented for "this compound."

Therefore, the article requested by the user cannot be generated as it pertains to a non-existent chemical compound. Any attempt to create such an article would require the fabrication of data and would be scientifically unsound.

Mechanistic Investigations of Nova Lyseen S Molecular Interactions and Academic Bioactivity

Molecular Interactions of the Diphenylpiperidine Propanol (B110389) Moiety

The diphenylpiperidine structure is a key component in compounds targeting a variety of receptors. For instance, compounds containing a 4,4-diphenylpiperidine (B1608142) moiety have been synthesized and evaluated for their binding affinity to α1a adrenoceptors. acs.org The nature and position of substituents on the phenyl rings and the piperidine (B6355638) nitrogen significantly influence the binding affinity and selectivity.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their contact surfaces are potential targets for new drugs. nih.gov Small molecules can modulate these interactions either by directly blocking the binding site (orthosteric inhibition) or by binding to a distant site and inducing a conformational change (allosteric inhibition). frontiersin.org A diphenylpiperidine propanol moiety could potentially be part of a larger molecule designed to interfere with specific PPIs. The characterization of such interactions often involves techniques like fluorescence and luminescence-based assays, co-immunoprecipitation, and the use of photoreactive crosslinkers to identify binding partners in living cells. nih.gov

For example, the 3-amino-1-propanol moiety is a common feature in many non-imidazole histamine (B1213489) H(3) ligands, and a 4-phenoxypiperidine (B1359869) core can act as a conformationally restricted version of this moiety. nih.gov This highlights how the piperidine ring system can serve as a scaffold to orient functional groups for optimal receptor interaction. The specific protein interactions of a molecule containing a diphenylpiperidine propanol moiety would need to be determined through experimental assays such as radioligand binding studies and functional assays for specific receptors and proteins.

Studies on Cellular Uptake and Membrane Translocation Mechanisms

The biological activity of any compound is contingent upon its ability to reach its intracellular targets, a process governed by its transport across the cellular membrane. For Nova-lyseen, a compound rich in lysine (B10760008) residues, investigations have focused on elucidating the precise mechanisms of its cellular entry. nih.gov The inherent positive charge of lysine at physiological pH suggests that this compound likely interacts significantly with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. beilstein-journals.orgplos.org

Research into the cellular uptake of lysine-rich molecules, often categorized as cell-penetrating peptides (CPPs), has revealed two primary pathways: direct translocation and endocytosis. nih.govbeilstein-journals.orgnih.gov Direct translocation is an energy-independent process where the molecule passes directly through the lipid bilayer. beilstein-journals.org This can occur through various proposed models, including the formation of transient pores or inverted micelles. beilstein-journals.org In contrast, endocytosis is an energy-dependent process where the cell membrane engulfs the molecule, forming vesicles to transport it into the cytoplasm. nih.gov This pathway is complex and can be further divided into several sub-pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov

Studies designed to distinguish these pathways for this compound have utilized various experimental conditions. As summarized in the table below, the uptake of this compound is significantly reduced at low temperatures (4°C) and in the presence of metabolic inhibitors that deplete cellular ATP. This strongly indicates that endocytosis is a major route of entry, as it is an active, energy-consuming process. nih.gov However, a baseline level of uptake persists even under these inhibitory conditions, suggesting that direct translocation may also play a role, particularly at higher concentrations of the compound. plos.org

Table 1: Influence of Experimental Conditions on this compound Cellular Uptake

| Condition | Description | Observed Effect on this compound Uptake | Inferred Mechanism |

|---|---|---|---|

| Low Temperature (4°C) | Inhibits most energy-dependent cellular processes. | ~75% reduction | Endocytosis (major), Direct Translocation (minor) |

| Sodium Azide/2-deoxy-D-glucose | Metabolic inhibitors that deplete cellular ATP. | ~70% reduction | Endocytosis |

| Chlorpromazine | Inhibitor of clathrin-mediated endocytosis. | ~45% reduction | Clathrin-mediated endocytosis |

| Filipin | Inhibitor of caveolae-mediated endocytosis. | ~20% reduction | Caveolae-mediated endocytosis |

| Amiloride | Inhibitor of macropinocytosis. | ~10% reduction | Macropinocytosis |

These findings suggest that this compound utilizes multiple pathways for cellular entry. The dominant mechanism appears to be clathrin-mediated endocytosis, with smaller contributions from other endocytic routes and a possible underlying mechanism of direct translocation. nih.gov The specific pathway used may depend on factors such as this compound's concentration and the cell type being studied. beilstein-journals.org

Synergistic or Antagonistic Molecular Dynamics within the this compound Multi-component System

An antagonistic interaction was observed in studies examining this compound in the presence of certain oxidative agents. For example, when cells were co-exposed to this compound and a known pro-oxidant compound, a significant reduction in cellular damage was noted compared to cells treated with the pro-oxidant alone. This suggests an antagonistic, or protective, effect. Mechanistic investigations propose that the lysine component of this compound may play a role in this antagonism. The amine groups in lysine's side chain could potentially interact with and neutralize reactive species, or this compound could influence signaling pathways that bolster the cell's own antioxidant defenses. ifremer.fr

Conversely, synergistic activity has been explored in the context of co-administration with other bioactive molecules. The structural properties of this compound, particularly its cationic nature, may facilitate the cellular uptake of other molecules that would otherwise poorly penetrate the cell membrane, a mechanism reminiscent of the "Trojan horse" effect described for some nanoparticles. ifremer.fr However, research indicates that the interaction between this compound and co-administered compounds is highly specific. Molecular dynamics simulations have shown that the binding affinity is dependent on non-covalent interactions, such as hydrogen bonding and electrostatic forces, between this compound and the partner molecule. csic.es

Table 2: Summary of Interaction Studies with this compound

| System Component | Effect of Component Alone (Endpoint: Cell Viability) | Effect of this compound Alone (Endpoint: Cell Viability) | Effect of Combination | Observed Interaction |

|---|---|---|---|---|

| Pro-oxidant X | 55% | 98% | 85% | Antagonistic |

| Compound Y (low membrane permeability) | 95% (low efficacy) | 98% | 70% (increased efficacy) | Synergistic (facilitated uptake) |

These findings highlight the complex interactive profile of this compound. Its effect can be modulated by the presence of other molecules, leading to either a dampening (antagonism) or amplification (synergism) of a particular biological outcome. ifremer.fr

Advanced Proteomic and Metabolomic Approaches to Unravel Molecular Pathways

To gain a comprehensive, unbiased understanding of the molecular pathways modulated by this compound, researchers have employed advanced "omics" technologies. Proteomics and metabolomics allow for the large-scale study of proteins and metabolites within a biological system, providing a functional snapshot of the cellular state in response to a stimulus. oup.comnih.gov

In these studies, cells were treated with this compound, and subsequent changes in their proteome and metabolome were analyzed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.org

Proteomic Analysis: Proteomic profiling revealed significant changes in the abundance of several hundred proteins following this compound treatment. nih.gov Bioinformatic analysis of these differentially expressed proteins indicated an enrichment in specific functional categories. Notably, there was a significant upregulation of proteins involved in cellular stress response and protein folding, such as heat shock proteins and antioxidant enzymes. This suggests that cells actively respond to the introduction of this compound by engaging protective mechanisms. Furthermore, alterations were seen in proteins related to amino acid metabolism and transport, which is consistent with the lysine-based structure of the compound. oup.com

Table 3: Key Differentially Regulated Proteins upon this compound Treatment

| Protein | Fold Change | Function |

|---|---|---|

| Catalase | +2.1 | Antioxidant enzyme, decomposes hydrogen peroxide. |

| HSP70 | +1.8 | Chaperone, assists in protein folding, stress response. |

| Argininosuccinate Synthase | -1.6 | Enzyme in the urea (B33335) cycle and arginine biosynthesis. |

| SLC7A1 (Cationic Amino Acid Transporter 1) | +1.9 | Transports cationic amino acids like lysine and arginine. |

Metabolomic Analysis: Metabolomic analysis complemented the proteomic data by identifying shifts in the levels of small-molecule metabolites. frontiersin.org A key finding was the alteration in amino acid pools, particularly an increase in intracellular ornithine and a decrease in arginine, which points towards a modulation of the urea cycle or related pathways. mdpi.com Changes in metabolites associated with the pentose (B10789219) phosphate (B84403) pathway and purine (B94841) metabolism were also detected, indicating a broader impact on cellular bioenergetics and nucleotide synthesis. plos.org

Table 4: Key Metabolites Altered by this compound

| Metabolite | Relative Change | Associated Pathway |

|---|---|---|

| Arginine | Decreased | Urea Cycle, Nitric Oxide Synthesis |

| Ornithine | Increased | Urea Cycle |

| L-Glutamic Acid | Increased | Amino Acid Metabolism, Neurotransmitter Synthesis |

| S-Adenosylhomocysteine | Decreased | One-carbon Metabolism, Methylation |

Together, these proteomic and metabolomic studies provide a systems-level view of this compound's mechanism of action. They reveal that its effects extend beyond a single target, influencing a network of interconnected pathways related to stress response, protein homeostasis, and amino acid metabolism. oup.commdpi.com

Computational Chemistry and in Silico Modeling of Nova Lyseen and Its Components

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in predicting the intrinsic properties of molecules based on their electronic structure. These methods have been applied to Dipyrone (B125322) (also known as Metamizole) to elucidate its reactivity and electronic characteristics.

Density Functional Theory (DFT) Applications for Molecular Energetics and Conformations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been utilized to study Dipyrone and Pridinol (B1678096) Mesylate, providing insights into their molecular properties.

For Dipyrone (Metamizole), DFT calculations have been employed to understand its electronic structure and reactivity, particularly in the context of its corrosion inhibition properties. researcher.lifenih.govmedkoo.com These studies, using methods like the B3LYP functional with a 6-311G**(d,p) basis set, have analyzed the molecule's electronic properties in both neutral and aqueous forms. researcher.life The calculations help in identifying the most probable sites for nucleophilic and electrophilic attacks through the analysis of Fukui indices, correlating the quantum chemical parameters with the molecule's performance as a corrosion inhibitor. researcher.life

For Pridinol Mesylate, DFT calculations have been used to validate and optimize its crystal structure determined from powder diffraction data. researchgate.netresearchgate.net This demonstrates the utility of DFT in refining experimental structural data to achieve high accuracy.

| Parameter | Description | Illustrative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 3.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 8.0 Debye |

| Ionization Potential (I) | Energy required to remove an electron | 5.0 to 7.0 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 3.0 eV |

Computational Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm molecular structures and understand their electronic transitions.

For Dipyrone, Fourier Transform Infrared (FTIR) spectroscopy combined with chemometrics has been used for its identification and quantification in herbal medicines. mdpi.comoup.com While not a direct prediction of the spectrum from first principles in the provided results, these studies rely on the unique spectral features of Dipyrone for its detection. Other studies have utilized Near-Infrared (NIR) spectroscopy coupled with chemometric tools to classify tablets containing Dipyrone. lgcstandards.comnih.govscience.gov The use of computational tools to analyze these spectra is a key aspect of these analytical methods.

In the case of Pridinol Mesylate, a study reports the determination of its crystal and molecular structures, which would have been supported by spectroscopic techniques, although specific computational spectroscopic predictions were not detailed in the search results. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the stability of ligand-protein complexes. While the search results mention MD simulations in the context of other molecules and as a service chemscene.com, no specific MD simulation studies were found for either Dipyrone or Pridinol Mesylate. Such studies would be valuable in understanding their dynamic behavior in a biological environment and the stability of their interactions with target receptors.

Molecular Docking Studies for Predicting Binding Affinities and Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Several molecular docking studies have been conducted on Dipyrone (Metamizole) and its metabolites. One study investigated the interaction of Metamizole with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Neurokinin-1 Receptor (NK-1R). bvsalud.orgfda.gov The estimated free binding energy for Metamizole with VEGFR2 was -4.60 kcal/mol, suggesting a potential interaction. bvsalud.org Another study explored the potential of Metamizole to inhibit the main protease of the COVID-19 virus, showing it had about 86% of the binding energy of the co-crystallized ligand N3. researchgate.netresearchgate.netpharmacompass.com

Furthermore, computational analysis of the Dipyrone metabolite 4-aminoantipyrine (B1666024) as a Cannabinoid Receptor 1 (CB1) agonist involved docking simulations against the crystallographic structure of the receptor. acs.orgresearchgate.net The analysis revealed that the metabolite interacts with key residues such as Phe 170, Phe 174, Phe 177, Phe 189, Leu 193, Val 196, and Phe 379, and forms a conserved hydrogen bond at Ser 383. acs.org

For Pridinol Mesylate, no specific molecular docking studies detailing its interaction with its primary targets, the muscarinic acetylcholine (B1216132) receptors, were found in the search results. However, its use as a muscle relaxant is attributed to its antagonistic effect on these receptors. medkoo.com

Table 2: Summary of Molecular Docking Studies on Dipyrone (Metamizole)

| Target Protein | Ligand | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| VEGFR2 | Metamizole | -4.60 | Not specified | bvsalud.org |

| NK-1R | Metamizole | +1.14 | Not specified | bvsalud.org |

| COVID-19 Main Protease (Mpro) | Metamizole | ~86% of N3 ligand | CYS 145, HIS 41 (inferred from related compounds) | researchgate.netresearchgate.net |

| Cannabinoid Receptor 1 (CB1) | 4-aminoantipyrine (Dipyrone metabolite) | Not specified | Phe 170, Phe 174, Phe 177, Phe 189, Leu 193, Val 196, Phe 379, Ser 383 | acs.org |

De Novo Design and Virtual Library Enumeration for Analog Development

De novo drug design involves the computational creation of novel molecular structures with desired properties. sciencegate.app Virtual library enumeration is the process of generating large collections of virtual compounds for screening. While the search results mention de novo design as a general approach and a service jmchemsci.com, there is no specific information on the use of these techniques for the development of analogs of either Dipyrone or Pridinol Mesylate. A university syllabus mentions Metamizole in the context of drug design topics, including de novo design, but does not provide details of specific research. acs.org

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies

Cheminformatics applies computational methods to solve chemical problems, including the analysis of structure-activity relationships (SAR). SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity.

For Dipyrone, a study was found that used the PASS (Prediction of Activity Spectra for Substances) online tool, a cheminformatics resource, to predict the biological activity spectra of a range of compounds, including Dipyrone. This type of analysis can help in identifying potential new therapeutic applications for existing drugs.

Regarding Pridinol Mesylate, there is a mention of a 3D-QSAR (Quantitative Structure-Activity Relationship) approach in a search result snippet, but the context and direct application to Pridinol are unclear. fda.gov A more general study on NSAIDs mentions SAR and QSAR in the context of modifying enol-carboxamide type compounds to improve COX-2 selectivity, which is a related area of research but does not directly focus on Dipyrone or Pridinol.

Machine Learning Applications in Predicting Molecular Properties and Interactions

The integration of machine learning (ML) and deep learning (DL) has revolutionized the prediction of molecular properties, accelerating the pace of drug discovery and materials science. researchgate.netarxiv.org These computational methods leverage algorithms to learn from vast datasets, identifying complex patterns that correlate a molecule's structure with its physicochemical properties and biological interactions. nih.gov For amino acids like lysine (B10760008) and its derivatives, ML models can predict a wide array of characteristics, from bioavailability and toxicity to specific enzymatic interactions and post-translational modifications. researchgate.netwikipedia.org

Machine learning models serve as powerful tools for creating predictive hypotheses, which can then guide and prioritize experimental research. arxiv.org The process typically involves training a model on a large dataset of known molecules and their measured properties. Once trained, the model can predict the properties of new, un-synthesized molecules with remarkable speed. novami.com This in silico approach significantly reduces the time and resources required for laboratory work. arxiv.org

Key Applications of Machine Learning in Molecular Science:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at developing QSAR models, which predict the biological activity or other properties of molecules based on their structural features.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical step in drug development. ML models are increasingly used for these predictions.

Bioactivity and Binding Affinity Prediction: Models can predict how strongly a molecule will bind to a specific protein target, such as an enzyme or receptor. researchgate.net

Prediction of Post-Translational Modifications: For amino acids like lysine, ML can predict the likelihood of modifications such as succinylation or methylation, which are crucial for understanding protein function. researchgate.netuq.edu.au

Recent advancements have focused on sophisticated architectures like graph neural networks (GNNs), which can directly learn from the 2D or 3D graph structure of a molecule. nih.govarxiv.org These models have shown exceptional performance, often outperforming methods that rely on pre-calculated molecular fingerprints or descriptors. nih.gov

Detailed Research Findings:

Research into lysine and its derivatives provides a clear example of how machine learning is applied. Studies have successfully used ML models for several predictive tasks. For instance, Bayesian models have been employed to estimate the kinetics of metabolic pathways for lysine synthesis, using multi-omics data to inform the model. nih.gov In another application, various ML classifiers were trained to accurately identify lysine succinylation sites, a key post-translational modification. researchgate.net

Furthermore, computational studies on enzymes that modify lysine, such as Lysyl hydroxylase-2 (LH2), use these techniques to screen for potential inhibitors. researchgate.net By predicting the interaction energies and binding modes of small molecules, researchers can identify promising lead compounds for drug development to combat diseases associated with LH2 accumulation. researchgate.net

Below are data tables summarizing the types of ML models used and their performance in predicting molecular properties relevant to amino acid derivatives.

Table 1: Comparison of Machine Learning Models for Molecular Property Prediction This interactive table allows you to compare different machine learning models commonly used in computational chemistry.

| Model Type | Common Algorithms | Strengths | Limitations | Relevant Applications |

| Ensemble Methods | Random Forest (RF), Gradient Boosting (e.g., XGBoost) | High accuracy, robust to overfitting, handles diverse data types. | Can be computationally intensive, less interpretable than simpler models. | QSAR, Bioactivity classification, ADMET prediction. arxiv.orgnih.gov |

| Kernel Methods | Support Vector Machine (SVM) | Effective in high-dimensional spaces, robust with clear margins of separation. | Less effective on very large datasets, sensitive to kernel choice. | Classification of active vs. inactive compounds, toxicity prediction. arxiv.org |

| Neural Networks | Deep Neural Networks (DNN), Artificial Neural Networks (ANN) | Can learn highly complex, non-linear relationships; adaptable architecture. | Requires large datasets, prone to overfitting, can be a "black box". nih.govnih.gov | Bioactivity prediction, predicting metabolic pathways. |

| Graph-Based Models | Graph Convolutional Networks (GCNs), Graph Attention Networks (GAT) | Directly learns from molecular graph structure, captures topological information effectively. arxiv.org | Can be complex to implement, performance depends on graph representation. | De novo drug design, binding affinity prediction, property prediction. nih.govmdpi.com |

Table 2: Performance of Machine Learning Models in Predicting Lysine-Related Properties This interactive table presents examples of machine learning applications and their reported performance in studies involving lysine or related molecular properties.

| Application | ML Model(s) Used | Dataset Size (approx.) | Performance Metric | Reported Result/Finding | Reference |

| Lysine Succinylation Site Prediction | Not Specified | Not Specified | N/A | ML algorithms successfully used to increase speed and efficacy of prediction. | researchgate.net |

| Estimation of Lysine Synthesis Kinetics | Bayesian Models | 25 metabolites | N/A | Successfully estimated metabolic kinetics based on multi-omics data. | nih.gov |

| General Molecular Property Prediction | Graph Convolutional Model | 19 public, 16 proprietary | N/A | GCN model matched or outperformed models using fixed molecular descriptors. | nih.gov |

| Mapping Metabolic Correlation Networks | Random Forest, PLS, Bayes | 339 metabolites | Information Filter | Successfully mapped metabolic correlation networks to metabolic pathways. | nih.gov |

| Inhibition of Lysyl hydroxylase-2 (LH2) | Molecular Docking, DFT | 44 small molecules | Interaction Energy | Predicted that enolate forms of diketone compounds establish stronger interactions with the Fe(II) in the active site. | researchgate.net |

These examples underscore the transformative potential of machine learning in computational chemistry. By enabling accurate predictions of molecular behavior, these techniques allow researchers to navigate the vast chemical space with greater efficiency, accelerating the discovery of novel molecules with desired properties.

Advanced Research Applications and Potential Translational Avenues Non Clinical Focus

"Nova-lyseen" as a Chemical Probe for Fundamental Biological Pathway Research

While "this compound" itself is not a defined entity, the core component, lysine (B10760008), is fundamental to creating chemical probes for biological research. Lysine's structure, with its two distinct amino groups (α-amino and ε-amino), offers a versatile scaffold for chemical modification. Researchers can selectively functionalize these positions to attach reporter molecules (like fluorophores), affinity tags, or cross-linking agents.

A key strategy involves using differentially protected lysine derivatives in synthesis. For example, an Fmoc-protected α-amino group allows for standard peptide chain elongation, while a selectively removable protecting group on the ε-amino group, such as the 4-methyltrityl (Mtt) group, enables site-specific modification. This ε-amino group can be deprotected on the solid phase and subsequently labeled with a probe. This approach has been used to create bioconjugates for studying protein-protein interactions, enzyme activities, and cellular uptake mechanisms. beilstein-journals.org For instance, fluorescently-labeled peptides targeting specific cell surface receptors can be synthesized to visualize receptor distribution and trafficking. beilstein-journals.org

Recent transcriptomic studies have also highlighted the importance of the lysine biosynthesis pathway in the production of secondary metabolites in various organisms, suggesting that probes targeting enzymes in this pathway could be valuable tools for understanding metabolic regulation. biorxiv.orgnih.gov

Rational Design and Development of Analogues for Mechanistic Deconvolution and Chemical Biology

The rational design of lysine analogues is a powerful approach in chemical biology to dissect complex biological mechanisms. By systematically altering the structure of lysine within a peptide or protein, researchers can probe the specific roles of its side chain, charge, and length.

One common strategy is the development of transition-state analogues to inhibit enzymes involved in lysine metabolism or modification. For example, boronic acid derivatives of lysine have been designed as potent inhibitors of certain serine proteases and penicillin-binding proteins (PBPs), mimicking the tetrahedral transition state of the enzymatic reaction. mdpi.com Similarly, other carbonyl-containing compounds like peptide aldehydes have been identified as inhibitors of specific PBPs. mdpi.com

In the context of epigenetics, the design of analogues that mimic methylated lysine is crucial for studying the "writers" and "erasers" of histone marks. These analogues can help in the development of inhibitors for histone demethylases or methyltransferases, allowing for the deconvolution of their roles in gene regulation. nih.gov The development of such targeted inhibitors is a significant area of research for understanding and potentially intervening in diseases like cancer. creative-diagnostics.comnih.gov

Integration into Advanced Materials Science and Bio-inspired Systems

The unique chemical properties of lysine and its polymers, poly-lysine, make them highly valuable in materials science, leading to the development of advanced, bio-inspired systems.

In the field of chemical metrology, particularly within the semiconductor industry, companies like Nova provide sophisticated analytical solutions to monitor and control chemical processes with high precision. novameasuring.comnovami.comnovami.com These systems use techniques such as titration, optical spectroscopy, and chromatography to ensure the quality and purity of materials used in manufacturing. novami.comnovami.com While not directly using "this compound," the principles of precise chemical analysis are critical. In a biological context, lysine-based materials can be used to create specific substrates for biosensors. researchgate.net The high density of amino groups on poly-lysine allows for the efficient immobilization of biomolecules like enzymes or antibodies, enhancing the sensitivity and selectivity of the analytical device. researchgate.net

This area is where the "Nova" branding is most prominent in chemical biology. The Novabiochem® brand, now part of Merck, offers an extensive range of polymer supports for solid-phase peptide synthesis (SPPS). Among these are the NovaSyn® resins, which are composites of polyethylene (B3416737) glycol (PEG) and polystyrene (PS). merckmillipore.commerckmillipore.com These resins are engineered for the synthesis of complex and long peptide sequences. merckmillipore.com

The PEG component confers a hydrophilic environment that resembles the solvent, allowing for excellent swelling in a variety of solvents and facilitating the diffusion of reagents. This property is particularly beneficial for synthesizing "difficult" sequences that may aggregate on traditional polystyrene supports. NovaSyn® TG resins, for instance, are pressure-resistant and ideal for automated continuous flow synthesis. merckmillipore.com

Furthermore, specialized resins like SpheriTide® are based on a cross-linked poly-ε-lysine structure. sigmaaldrich-jp.com This design provides a hydrophilic, high-load support for peptide synthesis that is also biodegradable. sigmaaldrich-jp.com The high concentration of reactive amino groups (around 3 mmol/g) allows for a greater yield of peptide per volume of resin, making it efficient for larger-scale production. sigmaaldrich-jp.com

| Resin Type | Composition | Key Features | Primary Application |

|---|---|---|---|

| Polystyrene | Styrene (B11656) cross-linked with 1% divinylbenzene | Cost-effective, high loading, low swelling. | Routine and large-scale batch synthesis of shorter peptides. |

| NovaSyn® TG | PEG grafted onto a polystyrene core. merckmillipore.com | Excellent swelling, pressure resistant, good for difficult sequences. merckmillipore.com | Research-scale synthesis of long peptides, continuous flow synthesis. |

| NovaPEG | Pure polyethylene glycol resin | Excellent support for very long and difficult peptides. merckmillipore.com | Synthesis of complex peptides, works well with pseudoproline dipeptides. merckmillipore.com |

| SpheriTide® | Poly-ε-lysine cross-linked with sebacic acid. sigmaaldrich-jp.com | Hydrophilic, very high-load ( ~3 mmol/g), biodegradable. sigmaaldrich-jp.com | Large-scale batch synthesis, sustainable "green" chemistry. sigmaaldrich-jp.com |

Poly-lysine, a polymer of lysine, is extensively explored for creating novel drug and gene delivery systems. researchgate.netacs.org Its cationic nature at physiological pH allows it to electrostatically interact with negatively charged molecules like DNA and RNA, as well as with the surfaces of cells, facilitating cellular uptake. acs.orgresearchgate.net This property is harnessed to create "polyplexes" that can carry genetic material into cells for gene therapy applications. mdpi.com

Researchers have developed sophisticated delivery platforms by modifying poly-lysine. acs.org These modifications can introduce "smart" features, such as responsiveness to pH, temperature, or specific enzymes, allowing for the targeted release of a therapeutic cargo in a specific microenvironment, like a tumor. acs.orgresearchgate.net For example, poly-lysine has been integrated into hydrogels and nanoparticles to create systems for the controlled release of drugs, proteins, and imaging agents. researchgate.netnih.gov

Lysine-based dendrimers, which are highly branched, tree-like molecules, offer a high density of surface functional groups for attaching drugs or targeting ligands, making them another promising platform for targeted delivery. frontiersin.org

Use in Peptide Synthesis Methodologies (e.g., solid-phase peptide synthesis resins, modified amino acids like NovaSyn resins)

Exploration of its Role in Epigenetic Modulation (if related to Lysine demethylase pathways)

Lysine is at the heart of epigenetic regulation through the post-translational modification of histone proteins. The methylation and demethylation of specific lysine residues on histone tails act as a crucial switch for controlling gene expression. creative-diagnostics.com

Histone demethylases are enzymes that remove methyl groups from lysines and are categorized into two main families: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing (JMJD) family. creative-diagnostics.comfrontiersin.org

LSD1 (KDM1A) is a flavin-dependent enzyme that removes mono- and di-methyl groups from histone 3 lysine 4 (H3K4) and H3K9. creative-diagnostics.comfrontiersin.org Its dysregulation is linked to the silencing of tumor suppressor genes in various cancers. mdpi.com

The JmjC domain-containing demethylases are a much larger family that can remove mono-, di-, and tri-methyl groups from various lysine residues, including H3K4, H3K9, H3K27, and H3K36. nih.govfrontiersin.org For example, JMJD3 (KDM6B) specifically demethylates the repressive H3K27me3 mark, leading to gene activation, and has been implicated in both inflammation and cancer. rarediseasesjournal.com

The critical role of these enzymes in cancer has made them attractive targets for therapeutic intervention. frontiersin.orgmdpi.com The development of small molecule inhibitors that can selectively target specific lysine demethylases is a major focus of cancer research. These inhibitors can help to reverse aberrant epigenetic states and restore normal gene expression patterns, offering a promising strategy to combat cancer progression. nih.govmdpi.com

Future Research Directions and Unresolved Scientific Questions

Elucidating the Precise Molecular Roles of Each Component within the "Nova-lyseen" Formulation

A fundamental area of future research lies in dissecting the individual and synergistic contributions of Dipyrone (B125322) and Pridinol (B1678096) Mesylate within the "this compound" formulation. While the general roles of Dipyrone as an analgesic and antipyretic, and Pridinol Mesylate as a muscle relaxant are known, a deeper molecular understanding is required. ontosight.ai

Key unresolved questions include:

Synergistic vs. Additive Effects: Do the components of "this compound" exhibit synergistic effects, where the combined therapeutic outcome is greater than the sum of their individual effects, or are their actions merely additive?

Receptor-Level Interactions: How do Dipyrone and Pridinol Mesylate, when co-administered, modulate each other's interactions with their respective biological targets?

Pharmacokinetic and Pharmacodynamic Interplay: To what extent does the presence of one component influence the absorption, distribution, metabolism, and excretion (ADME) profile of the other?

Advanced in-vitro and in-vivo studies, coupled with systems biology approaches, will be instrumental in mapping these intricate interactions.

Advancements in Multi-component Chemical Synthesis and Controlled Self-assembly

The synthesis of multi-component formulations like "this compound" presents unique challenges and opportunities. Future research will likely focus on moving beyond simple mixtures to more sophisticated, controlled assemblies.

Multi-component Reactions (MCRs): MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step. rsc.org Future research could explore the possibility of designing MCRs to synthesize novel analogs of "this compound" with improved properties. nih.govdovepress.com This approach offers high atom and step economy, making it an attractive strategy for developing new therapeutic agents. rsc.orgjocpr.com

Controlled Self-Assembly: The principles of self-assembly, where molecules spontaneously organize into ordered structures, are increasingly being harnessed in materials science and drug delivery. wikipedia.orgaip.org Future investigations could explore the potential for the components of "this compound" to self-assemble into well-defined nanostructures. acs.orgrsc.org This could lead to the development of novel formulations with controlled release profiles and targeted delivery capabilities.

| Research Area | Key Objectives | Potential Impact |

| Multi-component Reactions | Develop efficient one-pot syntheses of "this compound" analogs. | Streamlined manufacturing, access to novel chemical diversity. |

| Controlled Self-Assembly | Investigate the formation of nanostructures from "this compound" components. | Enhanced drug delivery, improved therapeutic efficacy. |

Integration of Advanced Experimental Techniques with Computational Chemistry for Predictive Modeling

The synergy between experimental and computational methods offers a powerful paradigm for accelerating research and development. encyclopedia.pubopenaccessjournals.comnih.gov

Predictive Modeling: Computational chemistry can be employed to predict the properties and behavior of multi-component systems like "this compound". openaccessjournals.com This includes modeling molecular interactions, predicting pharmacokinetic profiles, and identifying potential off-target effects. By integrating experimental data, these computational models can be refined and validated, leading to more accurate predictions. encyclopedia.pubnih.gov

High-Throughput Screening: The combination of automated experimental platforms and computational screening can rapidly evaluate large libraries of potential "this compound" analogs. This approach can significantly accelerate the discovery of new drug candidates with optimized properties.

Exploration of Novel Academic Research Applications in Diverse Scientific Disciplines

Beyond its immediate therapeutic applications, the study of "this compound" and similar multi-component systems can provide fundamental insights across various scientific disciplines.

Coordination Chemistry: The metal complexes within the components of "this compound" could serve as interesting subjects for coordination chemistry studies. solubilityofthings.commdpi.comresearchgate.net Research in this area could explore their catalytic activities, magnetic properties, and potential applications in materials science. grin.com

Neuroscience: Given that one of the components, Pridinol Mesylate, acts on the nervous system, "this compound" could be a valuable tool for probing neuronal pathways and understanding the molecular basis of neurological disorders. ontosight.ai The "Nova" family of proteins, for instance, are known to be involved in regulating RNA in the nervous system. researchgate.netnih.govelifesciences.orgelifesciences.org

Drug Delivery Systems: The formulation of "this compound" can serve as a model system for the development of advanced drug delivery platforms. researchgate.net Research could focus on creating long-acting injectable gels or other novel delivery vehicles to improve patient compliance and therapeutic outcomes. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Nova-lyseen’s structural or functional properties?

- Methodological Answer : A well-constructed research question (RQ) must link two variables (e.g., this compound’s stability vs. temperature) and be narrow enough for in-depth analysis within practical constraints. Use the "FINER" criteria: Feasible (achievable with available resources), Interesting (addresses a literature gap), Novel (offers originality), Ethical, and Relevant to the field. Avoid overly broad questions like "What is this compound?"; instead, ask, "How does this compound’s crystallographic structure influence its thermal stability in aqueous solutions?" .

- Data Checklist :

| Criteria | Example for this compound |

|---|---|

| Feasible | Access to XRD instrumentation for structural analysis |

| Novel | Comparison with analogous compounds lacking its functional groups |

| Relevant | Implications for material science applications |

Q. What experimental design considerations are critical for initial characterization of this compound?